Cas no 2227952-48-7 (tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate)

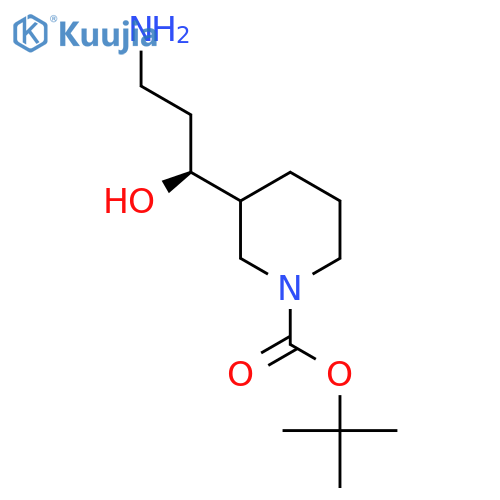

2227952-48-7 structure

商品名:tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate

tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate

- 2227952-48-7

- EN300-1882220

- tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate

-

- インチ: 1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10-11,16H,4-9,14H2,1-3H3/t10?,11-/m0/s1

- InChIKey: CSLPCULZBQBYIE-DTIOYNMSSA-N

- ほほえんだ: O[C@@H](CCN)C1CN(C(=O)OC(C)(C)C)CCC1

計算された属性

- せいみつぶんしりょう: 258.19434270g/mol

- どういたいしつりょう: 258.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882220-1.0g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1882220-5.0g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1882220-0.05g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-10.0g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1882220-0.1g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-0.5g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-10g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-0.25g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-1g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 1g |

$1543.0 | 2023-09-18 | ||

| Enamine | EN300-1882220-2.5g |

tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |

2227952-48-7 | 2.5g |

$3025.0 | 2023-09-18 |

tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2227952-48-7 (tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量